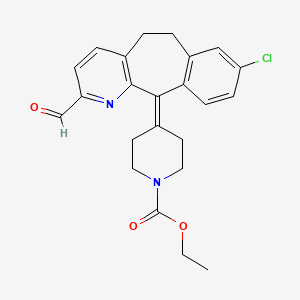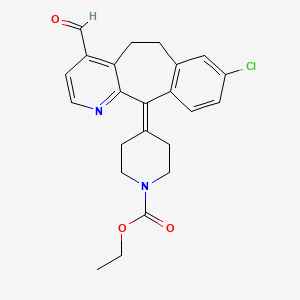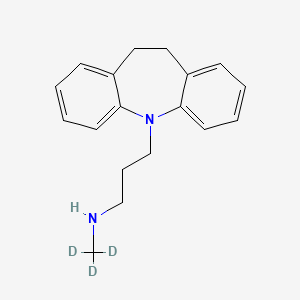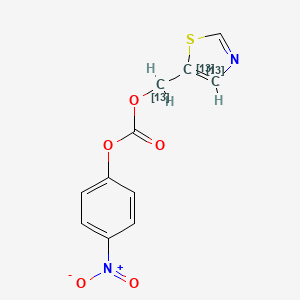
Thiazolylmethyl-4-nitrophenylcarbonate-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolylmethyl-4-nitrophenylcarbonate-13C3 is a labeled compound used primarily in scientific research. It is a derivative of thiazole and nitrophenyl carbonate, with three carbon-13 isotopes incorporated into its structure. This compound is often utilized in proteomics research and as an intermediate in the synthesis of other complex molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolylmethyl-4-nitrophenylcarbonate-13C3 typically involves the reaction of thiazolylmethyl alcohol with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters and purification steps to achieve the desired isotopic labeling and chemical purity .
化学反应分析
Types of Reactions
Thiazolylmethyl-4-nitrophenylcarbonate-13C3 undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbonate group can be substituted with nucleophiles such as amines or alcohols
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride
Major Products Formed
科学研究应用
Thiazolylmethyl-4-nitrophenylcarbonate-13C3 is widely used in various fields of scientific research:
Chemistry: As a labeled intermediate in the synthesis of complex organic molecules.
Biology: In proteomics research to study protein interactions and functions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of labeled compounds for research and development
作用机制
The mechanism of action of Thiazolylmethyl-4-nitrophenylcarbonate-13C3 involves its role as an intermediate in chemical reactions. It acts by facilitating the transfer of the thiazolylmethyl and nitrophenyl groups to target molecules, thereby modifying their chemical structure and properties. The incorporation of carbon-13 isotopes allows for detailed tracking and analysis of these modifications using techniques like nuclear magnetic resonance (NMR) spectroscopy .
相似化合物的比较
Similar Compounds
Thiazolylmethyl-4-nitrophenylcarbonate: The non-labeled version of the compound.
Thiazolylmethyl-4-nitrophenylcarbamate: A related compound with a carbamate group instead of a carbonate group.
Thiazolylmethyl-4-aminophenylcarbonate: A derivative with an amino group instead of a nitro group
Uniqueness
Thiazolylmethyl-4-nitrophenylcarbonate-13C3 is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable for research applications that require precise tracking and analysis of molecular interactions and transformations .
属性
IUPAC Name |
(4-nitrophenyl) (4,5-13C2)1,3-thiazol-5-yl(113C)methyl carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5S/c14-11(17-6-10-5-12-7-19-10)18-9-3-1-8(2-4-9)13(15)16/h1-5,7H,6H2/i5+1,6+1,10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEKBGGQRNJIPQ-VZQINMRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=CN=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)O[13CH2][13C]2=[13CH]N=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
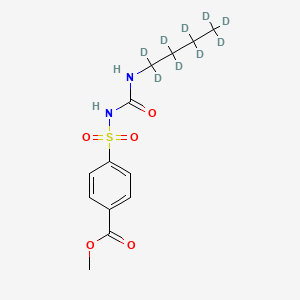
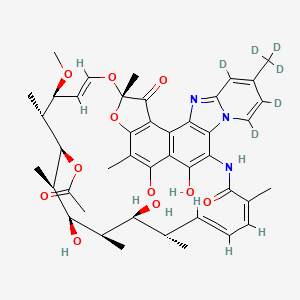

![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)
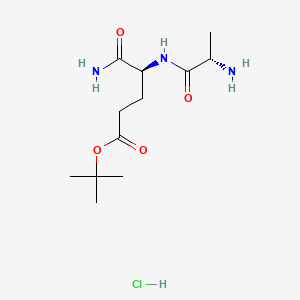
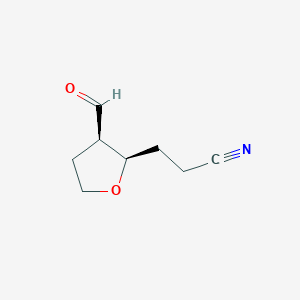

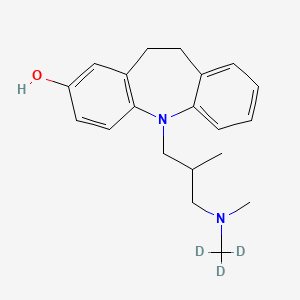
![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)
